7-Methoxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound with the molecular formula . This compound belongs to the quinazolinone family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Quinazolinones are characterized by their fused benzene and pyrimidine rings, and they have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
The compound is classified as a quinazolinone, a type of nitrogen-containing heterocycle that has garnered attention in pharmaceutical research due to its pharmacological properties. The methoxy group at position 7 and the methyl group at position 2 contribute to its unique chemical reactivity and biological profile, distinguishing it from other derivatives within the quinazolinone class.
The synthesis of 7-methoxy-2-methyl-1H-quinazolin-4-one typically involves cyclization reactions starting from anthranilic acid derivatives. One common synthetic route includes the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with methoxyamine under reflux conditions. This method allows for the formation of the quinazolinone structure through intramolecular cyclization .
Other synthetic strategies may involve:
These methods emphasize the versatility of synthetic approaches available for producing this compound, allowing for modifications that can enhance its biological activities.
7-Methoxy-2-methyl-1H-quinazolin-4-one can undergo various chemical reactions, including:
These reactions underscore the compound's potential to serve as a precursor for synthesizing more complex molecules with varied functionalities.
The mechanism of action of 7-methoxy-2-methyl-1H-quinazolin-4-one primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit certain tyrosine kinases, which are crucial in signaling pathways associated with cancer cell proliferation and survival. This inhibition can disrupt abnormal signaling cascades in cancer cells, leading to reduced growth and survival rates .
7-Methoxy-2-methyl-1H-quinazolin-4-one has several notable applications in scientific research:
Quinazolin-4-one derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic exploration tracing back to the isolation of natural febrifugine alkaloids in the mid-20th century [2] [5]. The structural versatility of this heterocyclic system—comprising a fused benzene ring and pyrimidin-4-one moiety—enabled systematic drug development across therapeutic domains. Key historical milestones include the United States Food and Drug Administration approval of gefitinib (2003) and erlotinib (2004) as epidermal growth factor receptor-targeting agents for non-small cell lung carcinoma, validating the 4-anilinoquinazoline pharmacophore for kinase inhibition [10]. Subsequent innovations exploited quinazolin-4-one’s synthetic tractability, exemplified by Niementowski condensation (anthranilic acid with amides) and microwave-assisted cyclization techniques that accelerated library synthesis [7] [10]. These methodologies facilitated the optimization of pharmacokinetic properties, leading to second-generation irreversible inhibitors like afatinib (2013) [5] [10].
Table 1: Historical Development of Quinazolin-4-One-Based Therapeutics
Year | Development Milestone | Therapeutic Impact |
---|---|---|
1869 | First synthesis of quinazolinone derivative | Foundation for synthetic optimization |
2003 | Gefitinib approval (EGFR inhibitor) | Validated quinazoline scaffold in targeted oncology |
2010s | Microwave-assisted synthesis protocols | Enhanced efficiency in derivative generation |
2020s | Hybrid scaffolds (e.g., oxadiazole-quinazolinones) | Addressed multifactorial disease pathways |
The 7-methoxy-2-methyl-1H-quinazolin-4-one configuration (molecular formula: C₁₀H₁₀N₂O₂; molecular weight: 190.20 g/mol) exhibits distinct physicochemical and target-binding advantages over unsubstituted analogs [3] [8]. Electronic effects manifest in three critical dimensions:
Table 2: Electronic Effects of 7-Methoxy-2-Methyl Substitution
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
C₂ | Methyl | +I effect, steric blockade | Enhanced tubulin polymerization inhibition |
C₇ | Methoxy | +M effect, resonance donation | Improved solubility and target engagement |
N₃ | H | Tautomerism toward 4-keto form | Selective N-alkylation for hybrid design |
Multifactorial pathologies like cancer and neurodegenerative disorders demand multitargeted agents, where 7-methoxy-2-methylquinazolin-4-one derivatives demonstrate unique capabilities. Their bifunctional pharmacophore enables dual inhibition of structurally divergent enzymes:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3